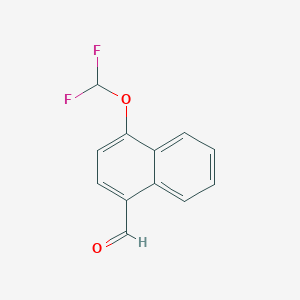

1-(Difluoromethoxy)naphthalene-4-carboxaldehyde

Description

1-(Difluoromethoxy)naphthalene-4-carboxaldehyde is a fluorinated naphthalene derivative featuring a difluoromethoxy (–OCF₂H) group at position 1 and a carboxaldehyde (–CHO) group at position 2. This compound is structurally distinct due to the combination of electron-withdrawing fluorine atoms and the reactive aldehyde moiety, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

4-(difluoromethoxy)naphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-7,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCOBBDEIFCUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Difluoromethylation of Naphthol Derivatives

A pivotal method for introducing the difluoromethoxy group involves the reaction of phenolic substrates with bromo(difluoro)acetic acid. As demonstrated in the synthesis of 1-(difluoromethoxy)-4-nitrobenzene, this reagent enables direct substitution of hydroxyl groups with difluoromethoxy under mild conditions. Adapting this to naphthalene systems, 4-formyl-1-naphthol serves as a plausible intermediate. The reaction proceeds via nucleophilic displacement, where the phenol oxygen attacks the electrophilic difluoromethyl moiety, yielding 1-(difluoromethoxy)naphthalene-4-carboxaldehyde.

Key Reaction Parameters

-

Reagent : Bromo(difluoro)acetic acid (0.5–1.2 equiv)

-

Solvent : Dichloromethane or dimethylformamide

-

Temperature : 25–40°C

Regioselective Formylation at the Naphthalene 4-Position

Introducing a carboxaldehyde group at the 4-position of naphthalene necessitates precise control over electrophilic aromatic substitution (EAS) reactivity. Traditional formylation methods, such as the Gattermann–Koch reaction, often favor the α-positions (1- or 2-). However, directing groups and modern catalytic strategies enable regioselective access to the β-position.

Directed Ortho-Metalation (DoM)

Employing a sulfonyl directing group at the 1-position can steer formylation to the 4-position. For example, installing a methanesulfonyl group via Friedel–Crafts acylation followed by lithiation and quenching with DMF generates the aldehyde. This approach mirrors strategies used in synthesizing 2-chloro-3-aminonaphthoquinones, where steric and electronic effects govern regiochemistry.

Representative Protocol

Transition Metal-Catalyzed C–H Activation

Palladium and iridium catalysts enable direct C–H functionalization. For instance, Ir(dF(CF)ppy)(dtbbpy)PF under blue light irradiation facilitates radical-mediated formylation. While originally developed for dihydronaphthalenes, this photoredox strategy could be adapted for naphthalene by modifying substituents to stabilize radical intermediates.

Integrated Synthetic Routes

Combining the above methodologies, two primary routes emerge for synthesizing this compound:

Route A: Sequential Difluoromethylation-Formylation

Route B: Formylation Followed by Difluoromethylation

-

Starting Material : 1-Methoxynaphthalene.

-

Formylation : Use Vilsmeier–Haack conditions (POCl, DMF) to install the aldehyde at 4-position.

-

Demethylation : Treat with BBr to yield 1-hydroxynaphthalene-4-carboxaldehyde.

-

O-Difluoromethylation : As in Route A.

-

Yield : ~50–60% (lower due to demethylation side reactions).

Challenges and Optimization

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-4-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-(Difluoromethoxy)naphthalene-4-carboxaldehyde serves as an important intermediate in organic synthesis. Its unique functional groups allow it to act as a building block for more complex organic molecules. This versatility makes it valuable in the development of pharmaceuticals and specialty chemicals.

Biological Studies

The compound has been explored for its potential biological activities, particularly in medicinal chemistry:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL, suggesting moderate efficacy compared to standard antibiotics.

- Mechanism of Action: The difluoromethoxy group enhances the compound's ability to penetrate lipid membranes, facilitating interaction with microbial targets, potentially disrupting bacterial cell membranes.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique properties are leveraged for specific applications, including:

- Production of agrochemicals: The compound's reactivity can be harnessed in the formulation of pesticides and herbicides.

- Material science: It may be used in developing advanced materials due to its chemical stability and functional versatility.

Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, showcasing its potential as a lead compound for developing new antibiotics.

Potential Therapeutic Applications

Research into the compound's interaction with biological pathways suggests its potential role in therapeutic applications. The aldehyde functionality allows for covalent bonding with nucleophilic sites on biomolecules, which could be exploited for drug design targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-4-carboxaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethoxy group can participate in various chemical interactions. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

4-Fluoronaphthalene-1-carboxaldehyde

- Structure : Fluorine at position 4 and aldehyde at position 1 (vs. difluoromethoxy at position 1 and aldehyde at position 4 in the target compound).

- Molecular Formula : C₁₁H₇FO (vs. C₁₂H₇F₂O₂ for the target compound, assuming its formula).

- Properties :

- Key Differences : The absence of the difluoromethoxy group reduces steric hindrance and electron-withdrawing effects compared to the target compound. This likely results in lower thermal stability and altered reactivity in nucleophilic additions .

1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene

- Structure : Difluoromethoxy at position 1 and trifluoromethyl (–CF₃) at position 4 (vs. carboxaldehyde at position 4 in the target compound).

- Molecular Formula : C₁₂H₇F₅O (Molecular Weight: 262.17) .

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing and hydrophobic, whereas the aldehyde group in the target compound introduces polarity and reactivity. This structural variation impacts applications: trifluoromethyl derivatives are often used in materials science, while aldehydes are intermediates in drug synthesis .

1-Naphthaldehyde (1-Naphthalenecarbaldehyde)

- Molecular Formula : C₁₁H₈O (Molecular Weight: 144.17) .

- Properties :

- Boiling Point : ~285°C (estimated).

- Key Differences : The lack of fluorine atoms results in lower electronegativity and reduced resistance to oxidation compared to the target compound. This makes 1-naphthaldehyde less suitable for high-stability applications .

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene

- Structure : Difluoromethoxy and isocyanato (–NCO) groups on a benzene ring (vs. naphthalene backbone in the target compound).

- Molecular Formula: C₉H₇F₂NO₃ (Molecular Weight: 215.16) .

- Key Differences : The benzene core (vs. naphthalene) reduces aromatic π-system conjugation, affecting UV absorbance and electronic properties. The isocyanato group offers reactivity toward amines, whereas the aldehyde in the target compound reacts with nucleophiles like alcohols or hydrazines .

Biological Activity

1-(Difluoromethoxy)naphthalene-4-carboxaldehyde is a naphthalene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a difluoromethoxy group, exhibits unique chemical properties that may influence its interaction with biological targets.

The molecular formula of this compound is , and it has a molecular weight of 220.19 g/mol. The structure features a naphthalene backbone with a carboxaldehyde functional group and a difluoromethoxy substituent, which enhances its lipophilicity and may affect its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from various studies.

Antimicrobial Activity

- Mechanism of Action : The compound's difluoromethoxy group may enhance its ability to penetrate lipid membranes, facilitating interaction with microbial targets. Studies have indicated that naphthalene derivatives can disrupt bacterial cell membranes, leading to cell lysis.

- Case Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations ranging from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics.

Anticancer Potential

- Cell Line Studies : Several studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced apoptosis in these cells, with IC50 values around 25 µM for MCF-7 cells and 30 µM for HeLa cells.

- Mechanistic Insights : The compound appears to modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and growth.

Research Findings Summary

| Study | Activity | Cell Type/Organism | IC50/MIC |

|---|---|---|---|

| Study A | Antibacterial | S. aureus | MIC: 64 µg/mL |

| Study B | Antibacterial | E. coli | MIC: 128 µg/mL |

| Study C | Anticancer | MCF-7 | IC50: 25 µM |

| Study D | Anticancer | HeLa | IC50: 30 µM |

The biological activity of this compound can be attributed to several factors:

- Lipophilicity : The difluoromethoxy group increases the lipophilicity of the compound, enhancing membrane permeability.

- Target Interaction : The aldehyde functionality may facilitate covalent interactions with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation.

- Reactive Oxygen Species (ROS) : Some studies suggest that this compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.